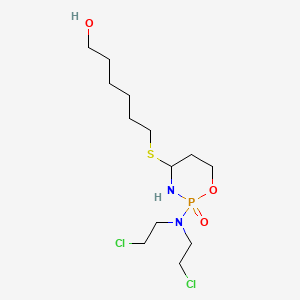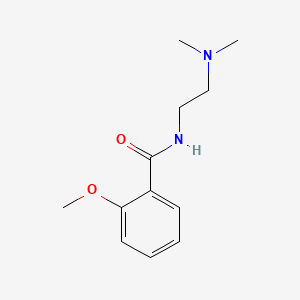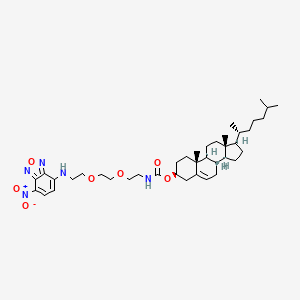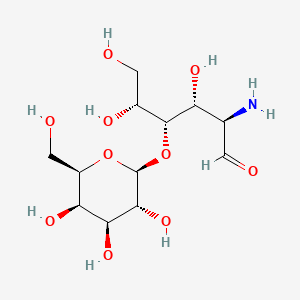
Polylactosamine
Overview
Description
Synthesis Analysis
The synthesis of polylactosamine involves several approaches, including azeotropic dehydrative condensation, direct poly-condensation, and ring-opening polymerization (ROP). The choice of catalysts, such as stannous octoate (Sn(Oct)2), plays a crucial role in determining the polymer's properties and its suitability for various applications. Notable research highlights include over 100 catalysts for the synthesis of PLA, indicating the wide range of methods available to tailor the polymer's characteristics to specific needs (Gupta & Kumar, 2007), (Van Wouwe, Dusselier, Vanleeuw, & Sels, 2016).
Molecular Structure Analysis
The molecular structure of polylactosamine significantly impacts its biodegradability and biocompatibility. Studies focusing on PLA composites and the incorporation of various fillers have shown that it's possible to enhance the polymer's mechanical, thermal, and optical properties, making it suitable for a wider range of applications. This adaptability underscores the importance of understanding the polymer's molecular structure in developing innovative materials (Murariu & Dubois, 2016).
Chemical Reactions and Properties
Polylactosamine's chemical properties, such as its reactivity towards different agents and conditions, are pivotal for its processing and application. The polymer's ability to undergo various chemical reactions enables the modification of its properties, including enhancing its flame retardancy and crosslinking capabilities. Such modifications are essential for expanding the polymer's applications, especially in fields requiring specific material characteristics (Bourbigot & Fontaine, 2010), (Bednarek, Borská, & Kubisa, 2020).
Physical Properties Analysis
The physical properties of polylactosamine, such as its glass transition and melting temperatures, directly influence its processing and performance in various applications. Copolymerization has been identified as an effective strategy to improve these properties, allowing for the creation of materials with desired characteristics for specific applications. This approach addresses the polymer's inherent limitations, such as brittleness, by adjusting its physical properties through the incorporation of different polymers (Stefaniak & Masek, 2021).
Chemical Properties Analysis
Understanding polylactosamine's chemical properties is crucial for its application in various domains. Its biodegradability and compatibility make it an ideal candidate for ecological materials. The polymer's synthesis, involving biotechnological routes, highlights its potential as a "green plastic," distinguishing it from conventional petroleum-based plastics. This aspect is particularly relevant in the context of environmental sustainability and the increasing demand for materials derived from renewable resources (Albuquerque, Júnior, de Queiroz, Ricardo, & Rocha, 2021).
Scientific Research Applications
Polylactosamine and Immunity
Polylactosamine plays crucial roles in the immune system, with functions still being explored. Recent studies on knockout mice lacking genes for polylactosamine biosynthesis have shed light on its significant immune functions (Togayachi, 2014).
Polylactosamine in Cancer Research
The expression patterns of polylactosamine and its synthesizing enzymes, β1,3-N-acetylglucosaminyl transferases, show significant roles in cancer progression, especially in uterine and cervical lesions. This suggests a potential biomarker or therapeutic target in cancer treatment (Clark et al., 2014).
Role in Glycan Structure and Function
The synthesis and function of polylactosamine on glycan structures have been extensively studied, revealing its importance in cellular functions and the immune response. Knockout studies in mice have highlighted its role in modulating immune cell activation and may provide insights into novel therapeutic strategies (Togayachi et al., 2010).
Antitumor Effects and Therapy
Research has demonstrated that certain compounds inhibiting polylactosamine synthesis can impair cancer cell invasion and migration, offering a potential novel therapy for cancer treatment. This includes findings related to breast cancer and hepatic carcinoma (Yuan et al., 2016).
Polylactosamine in Cell Adhesion and Development
The structure of polylactosamine on glycoproteins and glycolipids is instrumental in cell adherence and development processes. Its expression and structural alterations are closely linked with cellular differentiation and oncogenesis, providing a foundation for understanding complex biological interactions (Inamdar et al., 2021).
Future Directions
The prevalence of tumor-associated polylactosamine glycans in primary and metastatic breast cancer tissues indicates new mechanistic insights into the development and progression of breast cancers . The presence of these glycans could be targeted for therapeutic strategies and further evaluation as potential prognostic biomarkers .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12/h1,4-12,15-21H,2-3,13H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVNEPYDFKGEOD-JVCRWLNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100787-31-3 | |
| Record name | Polylactosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100787-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
341.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
CAS RN |
13000-25-4, 100787-31-3 | |
| Record name | 2-Amino-2-deoxy-4-O-β-D-galactopyranosyl-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13000-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013000254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polylactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100787313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



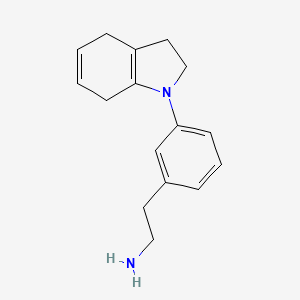
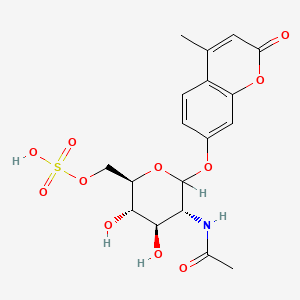
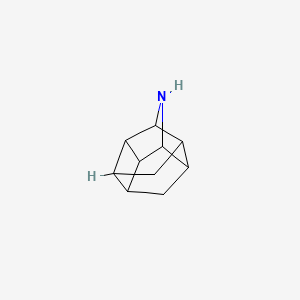
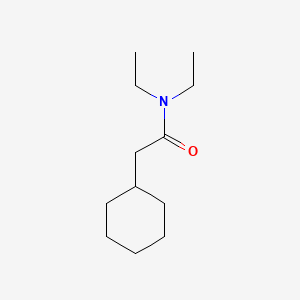
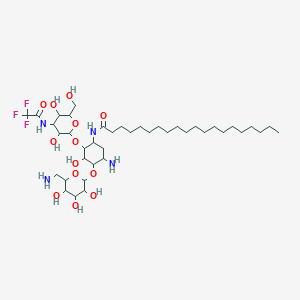
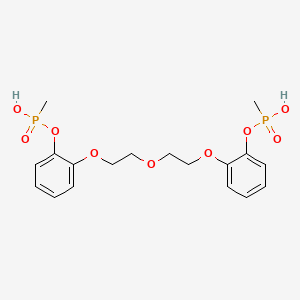
![(1S,9S)-10-(3-Fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1212766.png)

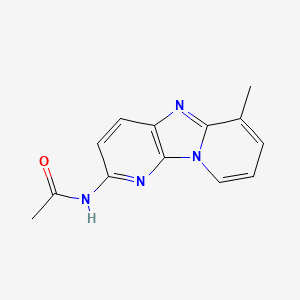
![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)
